N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
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Overview
Description
N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with a pyrrolidine-1-carbonyl group and two methyl groups attached to the nitrogen and the fourth position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide can be achieved through several steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Introduction of the Pyrrolidine-1-carbonyl Group: The benzenesulfonyl chloride is reacted with pyrrolidine-1-carboxylic acid in the presence of a base such as triethylamine to form the corresponding sulfonamide.
Methylation: The final step involves the methylation of the nitrogen and the fourth position of the benzene ring using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Using large reactors for the sulfonation of benzene.
Automated Methylation: Employing automated systems for the methylation steps to ensure consistency and efficiency.
Purification: Utilizing techniques such as recrystallization and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new antibiotics and anti-inflammatory agents.
Biological Studies: Employed in studies to understand the mechanism of action of sulfonamide-based drugs.
Industrial Applications: Utilized in the synthesis of dyes and pigments due to its stable sulfonamide structure.
Mechanism of Action
The mechanism of action of N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide involves:
Inhibition of Enzymes: The compound inhibits enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis.
Molecular Targets: Targets bacterial enzymes, leading to the disruption of essential metabolic pathways.
Pathways Involved: Interferes with the folate synthesis pathway, ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-(pyrrolidine-1-carbonyl)benzenesulfonamide: Lacks one methyl group compared to N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide.
4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide: Lacks the methyl group on the nitrogen.
N,4-dimethylbenzenesulfonamide: Lacks the pyrrolidine-1-carbonyl group.
Uniqueness
This compound is unique due to the presence of both the pyrrolidine-1-carbonyl group and the two methyl groups, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-5-6-11(19(17,18)14-2)9-12(10)13(16)15-7-3-4-8-15/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIKEHIBMSKPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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